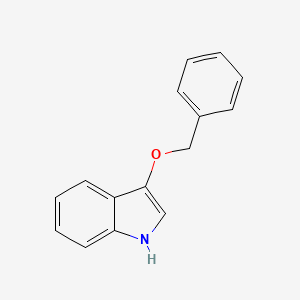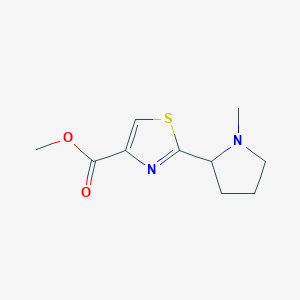
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloroisoquinoline moiety, and a carbamate functional group
準備方法
The synthesis of tert-Butyl (7-chloroisoquinolin-3-yl)carbamate typically involves the reaction of 7-chloroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Synthetic Route
Reactants: 7-chloroisoquinoline, tert-butyl chloroformate, triethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Procedure: 7-chloroisoquinoline is dissolved in dichloromethane, followed by the addition of triethylamine. tert-Butyl chloroformate is then added dropwise to the reaction mixture. The reaction is stirred at room temperature for several hours until completion. The product is isolated by standard workup procedures, including extraction and purification by column chromatography.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also incorporate automated systems for precise control of reaction parameters.
化学反応の分析
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents and Conditions: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions.
Products: Substituted carbamates or thiocarbamates.
-
Hydrolysis
Reagents and Conditions: Acidic or basic hydrolysis can cleave the carbamate group.
Products: 7-chloroisoquinoline and tert-butyl alcohol.
-
Oxidation and Reduction
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide can oxidize the chloroisoquinoline moiety, while reducing agents like sodium borohydride can reduce it.
Products: Oxidized or reduced derivatives of the original compound.
科学的研究の応用
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its activity against certain diseases or conditions.
-
Industry
- Utilized in the development of new materials or chemical processes.
- Applied in the formulation of specialty chemicals.
作用機序
The mechanism of action of tert-Butyl (7-chloroisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
類似化合物との比較
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate can be compared with other similar compounds, such as:
-
tert-Butyl carbamate
- Lacks the chloroisoquinoline moiety.
- Simpler structure with different reactivity and applications.
-
tert-Butyl (3-chloroisoquinolin-5-yl)carbamate
- Similar structure but with a different position of the chloro group.
- May exhibit different chemical and biological properties.
-
tert-Butyl (6-bromo-7-chloroisoquinolin-3-yl)carbamate
- Contains an additional bromo substituent.
- Potentially different reactivity and applications due to the presence of both chloro and bromo groups.
特性
分子式 |
C14H15ClN2O2 |
|---|---|
分子量 |
278.73 g/mol |
IUPAC名 |
tert-butyl N-(7-chloroisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
InChIキー |
AMURFKSOMDKGDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


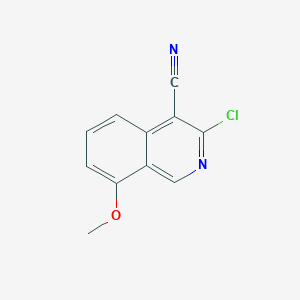

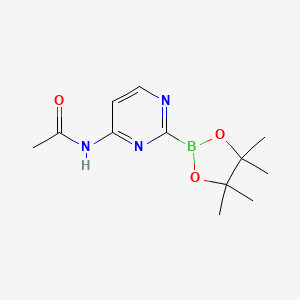

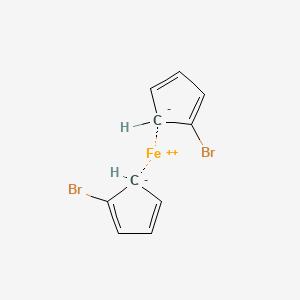
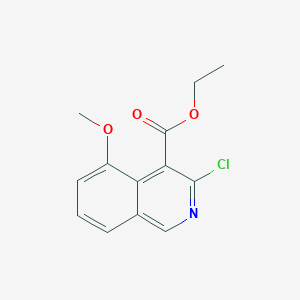


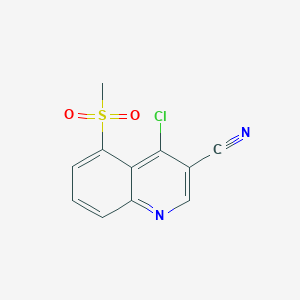
![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)

